N-(4-(2-Aminoethyl)phenyl)-N-methylmethanesulfonamide
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Overview
Description
N-(4-(2-Aminoethyl)phenyl)-N-methylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with an aminoethyl group and a methyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Aminoethyl)phenyl)-N-methylmethanesulfonamide typically involves the reaction of 4-(2-aminoethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated using methyl iodide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Aminoethyl)phenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-(2-Aminoethyl)phenyl)-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-Aminoethyl)phenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-Aminoethyl)phenyl)-N-methylbenzenesulfonamide
- N-(4-(2-Aminoethyl)phenyl)-N-methylp-toluenesulfonamide
- N-(4-(2-Aminoethyl)phenyl)-N-methylmethanesulfonamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H16N2O2S |
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Molecular Weight |
228.31 g/mol |
IUPAC Name |
N-[4-(2-aminoethyl)phenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-12(15(2,13)14)10-5-3-9(4-6-10)7-8-11/h3-6H,7-8,11H2,1-2H3 |
InChI Key |
ISFWTURTBNQXKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)CCN)S(=O)(=O)C |
Origin of Product |
United States |
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